5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
Description
BenchChem offers high-quality 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-12-4-3-5-13(2)15(12)9-24-17-8-14(20(21,22)23)6-7-16(17)25-11-27-10-18(25)19(24)26/h3-8,18H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFPDKJTNXYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the quinoxaline moiety , which can be achieved via cyclization methods involving appropriate substrates.
- Functionalization at the benzyl position and trifluoromethylation to enhance biological activity.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. In particular:
- MTT Assays were performed on cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) to determine the IC50 values.
- The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Xanthine Oxidase (XO) : Compounds with similar structures have shown promising XO inhibitory activity. For instance, derivatives of thiazolidine-2-thione were found to have IC50 values significantly lower than allopurinol, a standard treatment for gout.
- The structure-activity relationship (SAR) analysis suggests that modifications at the benzyl and trifluoromethyl groups can enhance inhibitory potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Studies have shown that it possesses broad-spectrum activity against various bacterial strains.
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Studies
Several case studies illustrate the efficacy of this compound in various biological assays:
-
Case Study 1: Anticancer Screening
- A study evaluated a series of thiazoloquinoxaline derivatives for their anticancer activity using MTT assays across multiple cancer cell lines.
- Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
-
Case Study 2: Enzyme Inhibition
- A comparative study assessed the XO inhibitory effects of several thiazole derivatives.
- The lead compound showed an IC50 value comparable to febuxostat, indicating its potential as a therapeutic agent for hyperuricemia.
Data Tables
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, case studies, or comprehensive data tables for the compound "5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one." However, the search results do provide some information regarding the properties and related compounds that may be relevant.
Chemical Properties
- Name : 5-(2,6-DIMETHYLBENZYL)-7-(TRIFLUOROMETHYL)-3,3A-DIHYDRO[1,3]THIAZOLO[3,4-A]QUINOXALIN-4(5H)-ONE
- Synonyms : 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one, 5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-1H,3H,3aH,4H,5H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
- CAS Number : 1025332-07-3
- Molecular Formula : C20H19F3N2OS
- Molar Mass : 392.44
Potential Research Areas Based on Structural Similarities
Given the limited information on the specific compound, research on similar compounds and structural motifs can provide insight into potential applications:
- Thiazolo[5,4-b]pyridine Derivatives: Research indicates that novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized . These compounds have shown potential as PI3K inhibitors, with applications in cancer treatment .
- Isatin Derivatives: Fluorinated 1-benzylisatins have demonstrated anticancer and antiphytopathogenic activity .
- N-benzyl ethylenediamine derivatives: N-benzyl ethylenediamine derivatives have антиплазмодійну activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
